2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
CAS No.: 62921-74-8
Cat. No.: VC0536166
Molecular Formula: C14H22O6S
Molecular Weight: 318.39 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62921-74-8 |
---|---|
Molecular Formula | C14H22O6S |
Molecular Weight | 318.39 g/mol |
IUPAC Name | 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C14H22O6S/c1-13-3-5-14(6-4-13)21(15,16)20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3 |
Standard InChI Key | IUDNRKGPFWUYIC-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s structure consists of a 4-methylbenzenesulfonate (tosyl) group linked to a triethylene glycol monomethyl ether chain. The PEG spacer confers hydrophilicity, while the tosyl group enhances reactivity in substitution reactions. Key properties include:
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 318.39 g/mol |
Appearance | Colorless to pale yellow liquid |
Solubility | Miscible with polar organic solvents |
Stability | Stable under inert conditions |
Nuclear magnetic resonance (NMR) data confirm its structure:
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NMR (CDCl): δ 7.78 (d, 2H, aromatic), 7.34 (d, 2H, aromatic), 4.16 (t, 2H, -OCH), 3.35–3.67 (m, PEG chain protons) .
Reactivity Profile
The tosyl group () acts as an excellent leaving group, facilitating nucleophilic substitutions with amines, thiols, and alkoxides. The PEG chain’s ether linkages provide steric flexibility, enabling conjugation with biomolecules or polymers .
Synthesis Methodologies
Tosylation of Triethylene Glycol Monomethyl Ether
The most common synthesis involves reacting triethylene glycol monomethyl ether with p-toluenesulfonyl chloride under basic conditions. Two optimized protocols are documented:
Protocol A (95% Yield)
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Reagents: Triethylene glycol monomethyl ether, p-toluenesulfonyl chloride, KOH.
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Conditions: Tetrahydrofuran (THF)/water mixture at 0°C for 16 hours.
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Workup: Extraction with dichloromethane (DCM), drying with NaSO, and solvent evaporation .
Protocol B (99% Yield)
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Reagents: Triethylene glycol monomethyl ether, p-toluenesulfonyl chloride, NaOH.
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Conditions: THF/water at 0°C for 3 hours.
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Workup: Acidification with HCl, DCM extraction, and MgSO drying .
Protocol C (80% Yield)
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Reagents: Triethylene glycol monomethyl ether, p-tosyl chloride, NaOH.
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Conditions: THF at room temperature for 24 hours.
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Workup: Acidification with HSO, DCM extraction, and column chromatography .
Parameter | Protocol A | Protocol B | Protocol C |
---|---|---|---|
Base | KOH | NaOH | NaOH |
Temperature | 0°C | 0°C | 25°C |
Reaction Time | 16 h | 3 h | 24 h |
Yield | 95% | 99% | 80% |
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s tosyl group enables the synthesis of prodrugs and PEGylated therapeutics. For example, it has been used to modify antiretroviral agents, enhancing their aqueous solubility and bioavailability .
Polymer Chemistry
In radical polymerization, it serves as a chain-transfer agent to synthesize PEG-based hydrogels. A study demonstrated its role in creating stimuli-responsive polymers with tunable mechanical properties .
Ionic Liquids
Derivatization with tertiary amines yields quaternary ammonium salts, which exhibit ionic liquid behavior. These salts have applications in electrochemistry and green chemistry .
Recent Research Findings
Mechanistic Studies
Kinetic analyses reveal that the tosyl group’s leaving ability is pH-dependent, with optimal nucleophilic substitution rates observed in mildly basic conditions (pH 8–10) .
Structural Modifications
Introducing fluorinated analogs (e.g., replacing methoxy with trifluoromethoxy groups) enhances thermal stability, expanding utility in high-temperature reactions .
Bioconjugation Applications
Conjugation with monoclonal antibodies via thiol-ene click chemistry has produced stable antibody-drug conjugates (ADCs) with improved tumor-targeting efficacy .
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